3-Bromo-2-(methylthio)phenol
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Overview
Description
3-Bromo-2-(methylthio)phenol is an organic compound with the molecular formula C7H7BrOS It is characterized by a bromine atom, a methylthio group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)phenol typically involves the bromination of 2-(methylthio)phenol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(methylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed:
- Substitution reactions yield derivatives like 2-(methylthio)aniline or 2-(methylthio)thiophenol.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions can lead to dehalogenated products or modified thioethers.
Scientific Research Applications
3-Bromo-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methylthio)phenol involves its interaction with various molecular targets. The bromine atom and methylthio group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to specific targets. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
2-Bromo-4-(methylthio)phenol: Similar structure but with the bromine atom in a different position.
3-Chloro-2-(methylthio)phenol: Chlorine atom instead of bromine.
2-(Methylthio)phenol: Lacks the bromine atom.
Uniqueness: 3-Bromo-2-(methylthio)phenol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both a bromine atom and a methylthio group on the benzene ring provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry and industrial applications.
Biological Activity
3-Bromo-2-(methylthio)phenol, a phenolic compound, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C7H7BrOS
Molecular Weight: 219.09 g/mol
IUPAC Name: this compound
CAS Number: 100-00-0
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In a study assessing various phenolic compounds, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were notably lower compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 50 (Ampicillin) |
Escherichia coli | 30 | 40 (Ciprofloxacin) |
Pseudomonas aeruginosa | 35 | 60 (Gentamicin) |
Antioxidant Activity
The compound also exhibits antioxidant properties. Research has demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was evaluated through various assays, including DPPH and ABTS radical scavenging tests.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 20 |
ABTS Scavenging | 15 |
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant effects, this compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and microbial growth.
- Radical Scavenging: Its phenolic structure allows it to donate electrons to free radicals, neutralizing them.
- Cell Membrane Interaction: The methylthio group may enhance the compound's ability to penetrate cell membranes, affecting cellular processes directly.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound had a significant effect on reducing bacterial load in vitro and showed potential for further development as a therapeutic agent against resistant strains of bacteria.
Evaluation of Antioxidant Properties
In another study focusing on antioxidant properties, researchers utilized human cell lines to assess the protective effects of this compound against oxidative damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
3-bromo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
InChI Key |
QKYLLSYAYMERCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
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